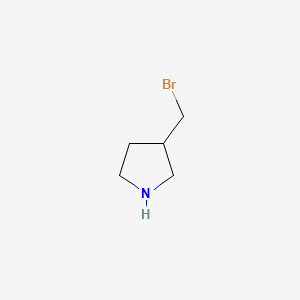

3-(Bromomethyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDGOAWDOGHLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311833 | |

| Record name | 3-(Bromomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-71-5 | |

| Record name | 3-(Bromomethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 3-(Bromomethyl)pyrrolidine: Synthesis, Reactivity, and Application

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of natural products, alkaloids, and FDA-approved pharmaceuticals.[1] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor in designing potent and selective drug candidates.[2] Within the diverse toolkit of pyrrolidine-based building blocks, 3-(Bromomethyl)pyrrolidine stands out as a highly versatile and reactive intermediate. Its structure combines the favorable pharmacokinetic profile of the pyrrolidine core with a reactive bromomethyl handle, making it an invaluable synthon for introducing the pyrrolidine motif into target molecules through stable C-N, C-O, or C-S bonds.

This guide provides an in-depth technical overview of this compound, its chemical properties, a field-proven synthetic approach, and its strategic application in the synthesis of complex bioactive molecules, intended for researchers and drug development professionals.

Part 1: Core Identification and Physicochemical Properties

Accurate identification is critical for regulatory compliance and experimental reproducibility. This compound is most commonly handled and commercially available as its free base or as a more stable hydrochloride salt. The nitrogen atom is often protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent self-reactivity and control regioselectivity in subsequent reactions.

Table 1: Chemical Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1289386-71-5 | C₅H₁₀BrN | 164.04 |

| This compound hydrochloride | 1353979-58-4 | C₅H₁₁BrClN | 200.50 |

| tert-Butyl this compound-1-carboxylate | 305329-97-9 | C₁₀H₁₈BrNO₂ | 264.16[3] |

The physical properties of the unprotected free base are summarized below. As a primary alkyl bromide with a secondary amine, the compound is reactive and should be handled with appropriate precautions.

Table 2: Physicochemical Properties of this compound (Free Base)

| Property | Value | Source |

| Boiling Point | 187 °C | [4] |

| Density | 1.378 g/cm³ | [4] |

| Flash Point | 67 °C | [4] |

| pKa (predicted) | 9.83 ± 0.10 | [4] |

Part 2: Synthesis and Reactivity

Synthetic Strategy: From Alcohol to Alkylating Agent

The most reliable and scalable synthesis of this compound derivatives starts from the corresponding commercially available alcohol, 3-pyrrolidinemethanol. From a process chemistry perspective, it is imperative to protect the pyrrolidine nitrogen before converting the hydroxyl group into a bromide. This prevents intermolecular side reactions (e.g., self-alkylation) and avoids protonation of the amine under the acidic conditions often used for bromination, which would deactivate the substrate. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice due to its stability under the bromination conditions and its straightforward removal under acidic conditions.

The conversion of the primary alcohol to the bromide is a standard transformation. Common and effective reagents for this include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in what is known as the Appel reaction. The CBr₄/PPh₃ system is often preferred for its milder conditions and high yields, which is critical for preserving the integrity of the pyrrolidine ring and the Boc protecting group.

Caption: Proposed synthetic workflow for this compound.

Core Reactivity: An SN2 Workhorse

The primary utility of this compound lies in its function as an electrophile in nucleophilic substitution reactions. The carbon of the bromomethyl group is electron-deficient and readily attacked by nucleophiles such as amines, phenols, thiols, and carbanions. The reaction typically proceeds via an Sₙ2 mechanism, leading to the formation of a new bond and displacement of the bromide leaving group. This reaction is fundamental for covalently linking the pyrrolidine scaffold to a target molecule.

Part 3: Field-Proven Experimental Protocol

Protocol: N-Alkylation of a Phenol with N-Boc-3-(bromomethyl)pyrrolidine

This protocol describes a typical, self-validating Williamson ether synthesis. The choice of a mild base like potassium carbonate is crucial; stronger bases could risk side reactions involving the Boc protecting group. Monitoring by Thin Layer Chromatography (TLC) provides in-process control to validate reaction completion.

1. Reagent Preparation:

-

Dissolve 4-nitrophenol (1.0 eq) in anhydrous acetonitrile (ACN, 10 mL/mmol of phenol) in an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. The use of excess, finely ground base ensures a sufficient reaction surface area and drives the equilibrium towards the phenoxide salt.

2. Reaction Execution:

-

To the stirring suspension, add a solution of tert-butyl this compound-1-carboxylate (1.2 eq) in ACN (2 mL/mmol) dropwise at room temperature. The slight excess of the alkylating agent ensures complete consumption of the limiting phenol.

-

Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere.

3. In-Process Control (Self-Validation):

-

Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting phenol, the alkylating agent, and the reaction mixture.

-

The reaction is complete when the starting phenol spot has been completely consumed (typically 4-6 hours). This direct observation validates the progression to the desired product.

4. Workup and Purification:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc protected ether.

5. Final Deprotection:

-

Dissolve the purified product in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) or in a 4M HCl solution in dioxane.

-

Stir at room temperature for 1-2 hours until TLC or LC-MS confirms the complete removal of the Boc group.

-

Concentrate the solvent under reduced pressure to yield the final product as its corresponding salt.

Part 4: Application in Drug Discovery

The strategic incorporation of the 3-(pyrrolidinylmethyl) moiety can significantly enhance the pharmacological properties of a lead compound. The pyrrolidine ring imparts a constrained conformation, increases aqueous solubility (especially when protonated at physiological pH), and can form crucial hydrogen bond interactions with biological targets.

Case Study: A Key Building Block for α2C-Adrenoceptor Antagonists like ORM-12741

A compelling example of this strategy is in the synthesis of selective antagonists for the alpha-2C adrenoceptor (α2C-AR). This receptor is implicated in modulating neurotransmission and is a target for treating cognitive and neuropsychiatric symptoms in disorders like Alzheimer's disease.

The drug candidate ORM-12741 is a potent and selective α2C-AR antagonist that has undergone clinical investigation.[2] The core structure of ORM-12741 features a pyrrolidine ring linked to an imidazole moiety. This compound is the ideal building block for constructing this critical fragment of the molecule. The synthesis would involve the N-alkylation of a suitable imidazole derivative with N-Boc-3-(bromomethyl)pyrrolidine, followed by subsequent synthetic steps.

Caption: Role of this compound in synthesizing α2C-AR antagonists.

Part 5: Safety and Handling

As a reactive alkylating agent and a cyclic amine derivative, this compound and its salts must be handled with appropriate engineering controls and personal protective equipment (PPE).

-

Hazard Profile: Based on its structure and data for related compounds, this compound should be considered corrosive, a skin and eye irritant, and potentially harmful if swallowed or inhaled.[3] Alkylating agents are often suspect mutagens and should be handled with corresponding care.

-

Handling:

-

Always use this chemical within a certified chemical fume hood.

-

Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and nucleophiles. For long-term storage, refrigeration under an inert atmosphere (nitrogen or argon) is recommended to minimize degradation.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its utility is derived from the combination of a privileged heterocyclic scaffold with a versatile electrophilic handle. A robust and scalable synthesis from its corresponding alcohol, coupled with its predictable reactivity in Sₙ2 reactions, allows for the efficient incorporation of the 3-(pyrrolidinylmethyl) motif into a wide range of molecular architectures. As demonstrated by its role as a key synthon for advanced drug candidates like ORM-12741, this reagent provides chemists with a powerful tool to modulate physicochemical properties and explore novel interactions with biological targets, ultimately accelerating the development of new therapeutics.

References

-

Appchem. This compound hydrochloride | 1353979-58-4. Available at: [Link]

-

Pharmaffiliates. 1390654-77-9| Chemical Name : 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide. Available at: [Link]

-

PubChem. tert-Butyl this compound-1-carboxylate. Available at: [Link]

-

Rinne, J. O., et al. (2016). Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease. Translational and Clinical Pharmacology, 5, 29-37. Available at: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

PubChem. 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide. Available at: [Link]

- Google Patents. Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl).

-

PubMed Central. tert-Butyl-2(4,5-dihydrogen-4,4,5,5-tetramethyl-3-O-1H-imidazole-3-cationic-1-oxyl-2-pyrrolidine-1-carboxylic ester displays novel cytotoxicity... Available at: [Link]

-

PubMed Central. tert-Butyl imidazole-1-carboxylate. Available at: [Link]

-

ClinicalTrials.gov. Safety and Efficacy of ORM-12741 in Patients With Alzheimer's Disease. Available at: [Link]

-

Alzheimer's News Today. DB105 (ORM-12741). Available at: [Link]

-

CaltechTHESIS. Alkylation of Ketones with 3-Bromomethyl-l, 2-Benzisothiazoles. Available at: [Link]

- Google Patents. Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

-

PubMed Central. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available at: [Link]

Sources

- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 2. tert-Butyl this compound-1-carboxylate | C10H18BrNO2 | CID 24730280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]

- 4. Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-(Bromomethyl)pyrrolidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its prevalence in natural products and its role in numerous FDA-approved pharmaceuticals.[1][2] Its non-planar, saturated structure provides access to three-dimensional chemical space, a critical attribute for enhancing binding affinity, selectivity, and pharmacokinetic properties.[1][3][4] 3-(Bromomethyl)pyrrolidine emerges as a particularly valuable bifunctional building block, equipping chemists with both a nucleophilic secondary amine and an electrophilic primary bromide on a conformationally flexible scaffold. This guide provides an in-depth analysis of its synthesis, characterization, reactivity, and strategic application in the development of novel therapeutics, serving as a comprehensive resource for professionals in organic synthesis and drug discovery.

Physicochemical and Structural Properties

This compound is a versatile intermediate whose physical and structural characteristics are fundamental to its application. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀BrN | |

| Molecular Weight | 164.04 g/mol | |

| CAS Number | 1289386-71-5 | |

| Boiling Point | 187 °C (Predicted) | |

| Density | 1.378 g/cm³ (Predicted) | |

| pKa | 9.83 ± 0.10 (Predicted) | |

| SMILES | C1CNCC1CBr | |

| InChI | InChI=1S/C5H10BrN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 |

Synthesis and Purification

The synthesis of this compound is most strategically accomplished from its corresponding alcohol, 3-(hydroxymethyl)pyrrolidine. Due to the reactivity of the secondary amine, a protection/deprotection sequence is the most robust and field-proven methodology. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the pyrrolidine nitrogen due to its stability under the conditions required for bromination and its facile removal under acidic conditions.

Synthetic Strategy

The overall workflow involves three key stages: protection of the amine, conversion of the alcohol to the bromide, and final deprotection to yield the target compound, often as a salt for improved stability and handling.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of tert-Butyl this compound-1-carboxylate

This protocol describes the conversion of the protected alcohol to the corresponding bromide via an Appel-type reaction. This method is chosen for its mild conditions and high yields.

Materials:

-

tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add carbon tetrabromide (1.5 eq) to the stirred solution. Once dissolved, add triphenylphosphine (1.5 eq) portion-wise, ensuring the internal temperature does not rise above 5 °C. The causality for slow addition is to control the exothermic reaction and prevent side-product formation.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil contains the desired product along with triphenylphosphine oxide.

Experimental Protocol: Deprotection and Isolation

The Boc group is efficiently removed using a strong acid.

Materials:

-

Crude tert-butyl this compound-1-carboxylate

-

4M HCl in 1,4-Dioxane (or Trifluoroacetic acid - TFA)

-

Diethyl ether

Procedure:

-

Deprotection: Dissolve the crude product from the previous step in a minimal amount of a suitable solvent (e.g., DCM or methanol). Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) and stir at room temperature for 1-2 hours. The evolution of gas (isobutylene) is indicative of the reaction's progress.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue is the hydrochloride salt of the product. To precipitate the salt, trituration with cold diethyl ether is often effective.

-

Final Product: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid, which is generally more stable and easier to handle than the free base.

Purification Protocol

For applications requiring high purity, the crude product (either the Boc-protected intermediate or the final free base) can be purified using column chromatography.

-

Stationary Phase: Silica gel.

-

Critical Consideration: The basicity of the pyrrolidine nitrogen can cause streaking and irreversible adsorption on standard silica gel. To create a self-validating system, the silica should be pre-treated or the eluent modified.

-

Method: Prepare a slurry of silica gel in the chosen eluent. For the free base, a typical eluent system is a mixture of Dichloromethane and Methanol with a small percentage of ammonium hydroxide (e.g., 95:4.5:0.5 DCM:MeOH:NH₄OH) to neutralize the acidic sites on the silica.

-

Analysis: Monitor the collected fractions by TLC and combine the pure fractions. Remove the solvent under reduced pressure to obtain the purified compound.

Spectroscopic and Analytical Characterization

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

The expected NMR spectra reflect the key structural features of the molecule. The protons on the bromomethyl group (H-6) are diastereotopic due to the adjacent chiral center (C-3), and are expected to appear as a complex multiplet or two distinct doublets of doublets.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| H-6 | ~3.40 - 3.55 | m | -CH₂-Br |

| H-2, H-5 | ~2.80 - 3.20 | m | -N-CH₂- |

| H-3 | ~2.40 - 2.60 | m | -CH- |

| H-4 | ~1.60 - 2.00 | m | -CH₂- |

| N-H | ~1.50 - 2.50 | br s | -NH- |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| C-2, C-5 | ~46 - 50 | -N-CH₂- |

| C-3 | ~40 - 44 | -CH- |

| C-6 | ~38 - 42 | -CH₂-Br |

| C-4 | ~30 - 34 | -CH₂- |

Predicted Infrared (IR) Spectroscopy Data

Key vibrational modes are expected for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretch (secondary amine) |

| 2850 - 2960 | Medium-Strong | C-H stretch (aliphatic) |

| 1450 - 1470 | Medium | C-H bend (scissoring) |

| 650 - 680 | Strong | C-Br stretch |

Chemical Reactivity and Applications in Medicinal Chemistry

Dual Reactivity Profile

This compound is a classic example of a bifunctional synthetic building block. Its utility stems from the orthogonal reactivity of its two key functional groups:

-

Nucleophilic Nitrogen: The secondary amine of the pyrrolidine ring is a potent nucleophile, readily participating in reactions such as amide bond formation, reductive amination, and alkylation.

-

Electrophilic Carbon: The carbon of the bromomethyl group is highly electrophilic. The bromide is an excellent leaving group, making this site susceptible to attack by a wide range of nucleophiles (e.g., amines, phenols, thiols, carboxylates) in Sₙ2 reactions.

This dual nature allows for its sequential or controlled incorporation into complex molecules, making it a powerful tool for scaffold decoration and linker attachment in drug discovery.

Caption: Dual reactivity profile of this compound.

Case Study: A Key Building Block for Adrenergic Receptor Agonists

The pyrrolidine scaffold has been strategically employed to constrain the flexible ethanolamine core found in many adrenergic receptor agonists. This modification can improve selectivity and metabolic stability.[5] While a direct synthetic route for a marketed drug using this compound is not prominently published, its utility can be demonstrated in the logical synthesis of potent β₃ adrenergic receptor agonists.

In a reported series of novel pyrrolidine-based β₃ agonists, a key synthetic step involves the alkylation of a substituted phenol with a pyrrolidine-containing electrophile.[5] this compound is an ideal reagent for this transformation. The synthesis would proceed by reacting the sodium salt of a suitably substituted phenol with N-Boc-3-(bromomethyl)pyrrolidine. Subsequent deprotection and coupling with the remaining part of the molecule would yield the final active pharmaceutical ingredient. This strategic use of the this compound fragment introduces the critical amine functionality at the correct distance from an aromatic core, mimicking the required pharmacophore while providing a more rigid and metabolically robust structure.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related compounds such as pyrrolidine and other brominated heterocyclic compounds dictate a cautious approach.

-

Hazard Classification: Assumed to be corrosive, harmful if swallowed or inhaled, and a skin/eye irritant.[6] Brominated organic compounds can be lachrymators.

-

Personal Protective Equipment (PPE): Handle only in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6]

-

Handling: Avoid inhalation of vapor or dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store locked up in a cool, dry, and well-ventilated area.[6] Keep the container tightly closed. Store away from strong oxidizing agents and incompatible materials. The hydrochloride salt is recommended for long-term storage due to its enhanced stability.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug development. Its defined stereochemistry, three-dimensional structure, and bifunctional reactivity provide a reliable and versatile platform for synthesizing complex molecular architectures. A thorough understanding of its synthesis from protected precursors, its reactivity profile, and its stringent handling requirements enables researchers to effectively leverage this scaffold in the rational design of next-generation therapeutics.

References

-

Li Petri G., Raimondi M. V., Spanò Virginia, Holl R., Barraja P., Montalbano A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

-

Scott, J. P., et al. (2015). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Perregaard, J., et al. (2011). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Li Petri G., Raimondi M. V., Spanò V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UNIPA. Available from: [Link]

-

Tarasov, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]

- 5. Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of 3-(Bromomethyl)pyrrolidine

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Bromomethyl)pyrrolidine

Abstract

This compound is a pivotal building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs, and the bromomethyl group provides a reactive handle for introducing diverse functionalities through nucleophilic substitution.[1][2] This guide offers a comprehensive overview of a robust synthetic route to this compound, starting from commercially available precursors. It details the underlying chemical principles, provides a step-by-step experimental protocol, and outlines a thorough characterization process using modern analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important synthetic intermediate.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern drug discovery.[1][3] Its prevalence in natural products, such as nicotine and proline, and in a multitude of synthetic drugs like Captopril and Raclopride, underscores its biological significance.[2][3] The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[2]

Functionalized pyrrolidines are key precursors for a variety of therapeutic agents.[4][5][6][7] Specifically, this compound serves as an invaluable intermediate. The C-Br bond is an excellent leaving group, making the methylene carbon highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This reactivity enables the facile construction of more complex molecules, allowing for the systematic modification of a lead compound's structure to optimize its pharmacokinetic and pharmacodynamic properties.

This guide focuses on a common and reliable synthetic pathway involving the protection of the pyrrolidine nitrogen, conversion of a hydroxymethyl group to a bromomethyl group, and subsequent deprotection to yield the target compound, often as a stable salt.

Synthesis of this compound

The most common and efficient pathway to synthesize this compound involves a three-step sequence starting from 3-pyrrolidinemethanol. This strategy hinges on the use of a protecting group for the secondary amine to prevent side reactions during the bromination step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[8]

Synthetic Workflow Overview

The overall synthetic transformation can be visualized as a three-stage process: Protection, Bromination, and Deprotection.

Caption: Synthetic workflow for this compound HCl.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-3-(hydroxymethyl)pyrrolidine)

This initial step protects the pyrrolidine nitrogen to prevent its reaction in the subsequent bromination step. Triethylamine (TEA) acts as a base to neutralize the acid formed during the reaction.

-

Rationale: The Boc-protection is a standard procedure for amines. It renders the nitrogen non-nucleophilic and non-basic, ensuring that the subsequent bromination reaction occurs selectively at the primary alcohol.[9]

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 3-Pyrrolidinemethanol | 101.15 | 10.0 g | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 22.5 g | 1.05 |

| Triethylamine (TEA) | 101.19 | 11.0 g (15.1 mL) | 1.1 |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

Dissolve 3-pyrrolidinemethanol in 100 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in a small amount of dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 50 mL of water.

-

Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-(hydroxymethyl)pyrrolidine as a colorless oil. The product is often used in the next step without further purification.[9]

Protocol 2: Synthesis of tert-Butyl this compound-1-carboxylate (N-Boc-3-(bromomethyl)pyrrolidine)

This step is a classic Appel reaction, which converts the primary alcohol into a bromide under mild conditions.

-

Rationale: The Appel reaction (using CBr₄ and PPh₃) is a reliable method for converting primary and secondary alcohols to alkyl bromides with high yields and minimal side products.[10] It proceeds via the formation of a phosphonium salt intermediate, which is then displaced by the bromide ion. This method is preferred over harsher reagents like HBr or PBr₃, which could potentially cleave the Boc protecting group.

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| N-Boc-3-(hydroxymethyl)pyrrolidine | 201.26 | 10.0 g | 1.0 |

| Carbon tetrabromide (CBr₄) | 331.63 | 18.2 g | 1.1 |

| Triphenylphosphine (PPh₃) | 262.29 | 14.4 g | 1.1 |

| Dichloromethane (DCM) | - | 150 mL | - |

Procedure:

-

Dissolve N-Boc-3-(hydroxymethyl)pyrrolidine and carbon tetrabromide in 150 mL of dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triphenylphosphine in portions, keeping the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether or hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and wash the solid with more diethyl ether/hexanes.

-

Combine the filtrates and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure N-Boc-3-(bromomethyl)pyrrolidine.

Protocol 3: Synthesis of this compound Hydrochloride

The final step removes the Boc protecting group to yield the desired product as its hydrochloride salt, which is typically a more stable and easily handled solid than the free base.

-

Rationale: The Boc group is labile to strong acids. A solution of HCl in an anhydrous organic solvent like dioxane or diethyl ether is commonly used to effect a clean and rapid deprotection, precipitating the amine salt directly from the reaction mixture.

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| N-Boc-3-(bromomethyl)pyrrolidine | 264.16 | 10.0 g | 1.0 |

| 4M HCl in 1,4-Dioxane | - | 30 mL | ~3.2 |

| Diethyl ether | - | 100 mL | - |

Procedure:

-

Dissolve N-Boc-3-(bromomethyl)pyrrolidine in a minimal amount of an appropriate solvent like ethyl acetate or dichloromethane.

-

Add the 4M HCl solution in 1,4-dioxane and stir the mixture at room temperature for 1-2 hours.

-

Observe for the formation of a precipitate. The reaction progress can be monitored by the evolution of CO₂ and isobutylene gas.

-

Add diethyl ether to facilitate complete precipitation of the product.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.[11]

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization Workflow

The logical flow of analysis ensures that both the molecular structure and the purity of the final product are rigorously confirmed.

Caption: Logical workflow for the characterization of the final product.

Spectroscopic Data & Analysis

The following data are representative for the free base form of this compound (C₅H₁₀BrN, MW: 164.04 g/mol ).[12] For the salt form, shifts of protons near the nitrogen will be further downfield.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Protocol: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ for the free base, or D₂O/DMSO-d₆ for the salt) and transfer to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.5 | dd | 2H | -CH₂-Br |

| ~2.8 - 3.2 | m | 4H | -CH₂-N-CH₂- |

| ~2.4 - 2.6 | m | 1H | -CH-CH₂Br |

| ~2.0 (broad) | s | 1H | -NH- |

| ~1.6 - 2.1 | m | 2H | -CH₂- (ring) |

-

Expert Insight: The protons on the carbon bearing the bromine (-CH₂-Br) are expected to appear as a doublet of doublets around 3.4-3.5 ppm. The protons on the carbons adjacent to the nitrogen will be in the 2.8-3.2 ppm region. The exact shifts and multiplicities can be complex due to the ring pucker and diastereotopicity of the protons.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~46.5 | -CH₂-N |

| ~45.8 | -CH₂-N |

| ~41.2 | -CH- |

| ~37.5 | -CH₂Br |

| ~30.1 | -CH₂- (ring) |

-

Expert Insight: The carbon attached to the bromine will be significantly shielded compared to an alcohol precursor and typically appears around 37-40 ppm. The two carbons attached to the nitrogen will be in the 45-50 ppm range.[13]

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition.

-

Protocol: Prepare a dilute solution (~10 µg/mL) in a suitable solvent (e.g., methanol/water). Analyze using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Expected Result: The key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum should show two peaks of almost equal intensity for the molecular ion [M+H]⁺ at m/z 164.0 and 166.0. This distinctive pattern is a definitive confirmation of the presence of one bromine atom in the molecule.

Safety, Handling, and Storage

-

Safety: this compound and its precursors should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Alkyl bromides are potential alkylating agents and should be treated as toxic and potentially mutagenic.

-

Handling: The hydrochloride or hydrobromide salt is generally a solid and is easier to handle than the free base, which may be an oil.[11][14] The free base is alkaline and corrosive.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is recommended to prevent degradation.

Conclusion

This guide has detailed a reliable and well-documented methodology for the synthesis of this compound, a high-value intermediate for pharmaceutical research and development. By following the outlined protocols for synthesis, purification, and characterization, researchers can confidently produce and validate this versatile chemical building block. The strategic application of protection-deprotection chemistry and mild bromination conditions ensures a high-yielding and scalable process. The analytical workflows provided establish a clear path for rigorous quality control, ensuring the material is suitable for its intended use in the synthesis of novel chemical entities.

References

- ChemicalBook. (n.d.). Pyrrolidine, 3-(bromomethyl)-3-fluoro-, hydrochloride (1:1)(2306268-96-0) 1 H NMR.

-

Pharmaffiliates. (n.d.). 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide. CAS 1390654-77-9. Retrieved from [Link]

- Unge, T., et al. (2018).

- Al-Hiari, Y. M. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1566.

- Unge, T., et al. (2018).

- Parchem. (n.d.). N-Boc-3-(Hydroxymethyl)Pyrrolidine-1-Carboxylate.

- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.

- Google Patents. (n.d.). EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylpyrrolidine. PubChem Compound Database. Retrieved from [Link]

- Unge, T., et al. (2018).

- ResearchGate. (2018). (PDF)

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST WebBook. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). (R)-1-N-Boc-3-hydroxy-pyrrolidine. Retrieved from [Link]

- Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11.

- SpringerLink. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry.

- ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines.

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.

- BenchChem. (2025). Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide.

-

PrepChem.com. (n.d.). Preparation of pyrrolidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-Boc-3-hydroxymethylpyrrolidine | 114214-69-6 [chemicalbook.com]

- 10. (R)-N-Boc-3-Bromomethylpyrrolidine | CymitQuimica [cymitquimica.com]

- 11. 3-BroMoMethyl-pyrrolidine hydrochloride | 1353979-58-4 [chemicalbook.com]

- 12. This compound - 1289386-71-5 | VulcanChem [vulcanchem.com]

- 13. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 3-(Bromomethyl)pyrrolidine

Introduction: The Strategic Value of the 3-(Bromomethyl)pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, a critical strategy for enhancing potency, selectivity, and pharmacokinetic properties in drug candidates.[3] Among the diverse array of functionalized pyrrolidines, this compound and its N-protected derivatives serve as powerful and versatile building blocks. This guide provides an in-depth exploration of the chemical reactivity, stability, and practical handling of this key synthetic intermediate for researchers, scientists, and drug development professionals.

The primary utility of this compound lies in its bifunctional nature. It possesses a nucleophilic secondary amine (or a protected precursor) and a reactive primary alkyl bromide. This arrangement allows for sequential or directed functionalization, making it an ideal synthon for introducing the valuable 3-methylpyrrolidine motif into target molecules. The pyrrolidine nitrogen can be readily alkylated or acylated, while the bromomethyl group acts as a potent electrophile for forming new carbon-heteroatom or carbon-carbon bonds via nucleophilic substitution. This dual reactivity is fundamental to its application in constructing complex molecular architectures.[4][5]

Synthesis and Characterization

The most common and synthetically useful precursor to this compound is its N-Boc protected form, tert-butyl this compound-1-carboxylate. The tert-butoxycarbonyl (Boc) protecting group serves a dual purpose: it deactivates the pyrrolidine nitrogen towards unwanted side reactions and enhances the compound's stability and solubility in common organic solvents.[6] The synthesis typically proceeds from the corresponding alcohol, N-Boc-3-(hydroxymethyl)pyrrolidine.

Synthesis of tert-Butyl (S)-3-(bromomethyl)pyrrolidine-1-carboxylate

A reliable and frequently employed method for the conversion of the precursor alcohol to the bromide is the Appel reaction, which utilizes triphenylphosphine and carbon tetrabromide. This method proceeds under mild conditions with a predictable SN2 mechanism, leading to inversion of stereochemistry if a chiral starting material is used.[7]

Experimental Protocol:

-

Under an inert nitrogen atmosphere, dissolve (S)-N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.25 M.

-

Cool the solution to 0 °C using an ice bath.

-

Add carbon tetrabromide (1.1 eq) and triphenylphosphine (1.1 eq) portion-wise to the stirred solution.

-

Maintain the reaction at 0 °C and stir for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with 100% DCM, to yield the desired product.[7]

A representative synthesis reported a yield of 66% for this transformation.[7]

Caption: Workflow for the synthesis of N-Boc-3-(bromomethyl)pyrrolidine.

Characterization Data for tert-Butyl (S)-3-(bromomethyl)pyrrolidine-1-carboxylate

Proper characterization is essential to confirm the structure and purity of the synthesized intermediate. The following data is representative.

| Analysis | Data |

| Molecular Formula | C₁₀H₁₈BrNO₂[8] |

| Molecular Weight | 264.16 g/mol [8] |

| Appearance | Liquid[8] |

| ¹H-NMR (CDCl₃) | δ (ppm): 3.59 (dd, J=10.86, 7.34 Hz, 1H); 3.49 (ddd, J=11.15, 8.22, 4.11 Hz, 1H); 3.40 (m, 2H); 3.20 (m, 2H); 2.60 (m, 1H); 2.15 (m, 1H); 1.85 (m, 1H); 1.46 (s, 9H).[7] |

| ¹³C-NMR (CDCl₃) | δ (ppm): 154.6, 79.5, 53.8, 45.0, 38.5, 36.8, 29.9, 28.5.[9] |

Note: NMR chemical shifts can vary slightly based on solvent and concentration.

Chemical Reactivity: A Hub for Nucleophilic Substitution

The primary mode of reactivity for this compound is the SN2 reaction at the electrophilic methylene carbon bearing the bromide. The bromide is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. For synthetic applications, the N-Boc protected form is typically used to prevent the pyrrolidine nitrogen from acting as a competing nucleophile.

Reactions with Nitrogen Nucleophiles

N-alkylation of primary and secondary amines is a common application.[4] This reaction is fundamental for linking the pyrrolidine scaffold to other pharmacophoric elements.

General Protocol for N-Alkylation (e.g., with Piperidine):

-

Dissolve N-Boc-3-(bromomethyl)pyrrolidine (1.0 eq) in a suitable polar aprotic solvent such as ethanol or dimethylformamide (DMF).

-

Add the amine nucleophile (e.g., piperidine, 2.0 eq) to the solution. The excess amine also serves as a base to neutralize the HBr byproduct.

-

Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-6 hours, monitoring by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove excess amine and the resulting hydrobromide salt.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.[5]

Caption: Reactivity of this compound with various nucleophiles.

Reactions with Oxygen Nucleophiles

The formation of ethers via Williamson ether synthesis is readily achieved by reacting with alkoxides or phenoxides.

General Protocol for Ether Synthesis (e.g., with Sodium Methoxide):

-

Prepare a solution of sodium methoxide (1.1 eq) in its corresponding alcohol (methanol) or a polar aprotic solvent like DMF.

-

Add a solution of N-Boc-3-(bromomethyl)pyrrolidine (1.0 eq) dropwise to the stirred alkoxide solution at room temperature.

-

Stir the reaction for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Intramolecular Cyclization

If the pyrrolidine nitrogen is deprotected and carries a suitable substituent, intramolecular cyclization can occur. For instance, an N-aryl substituted this compound can potentially undergo intramolecular cyclization to form fused ring systems, a strategy that can be employed in the synthesis of complex heterocyclic scaffolds.[12][13] The propensity for this reaction depends on the nature of the N-substituent and the reaction conditions.

Chemical Stability and Degradation

The stability of this compound is a critical consideration for its storage and use in multi-step syntheses. As both a secondary amine (in its deprotected form) and an alkyl bromide, it is susceptible to several degradation pathways.

-

Hydrolysis: The alkyl bromide moiety can undergo hydrolysis to the corresponding alcohol, particularly in the presence of water and at elevated temperatures or non-neutral pH. The rate of hydrolysis is expected to increase under basic conditions due to the presence of hydroxide ions, which are effective nucleophiles.[14]

-

Oxidation: Secondary amines are susceptible to oxidation. Exposure to air and light over prolonged periods can lead to the formation of various oxidation products.

-

Self-Reactivity: In its deprotected hydrochloride salt form, the molecule possesses both a nucleophile (the secondary amine) and an electrophile (the alkyl bromide). While the protonation of the amine reduces its nucleophilicity, there is a potential for intermolecular N-alkylation to form dimers or oligomers over time, especially if exposed to basic conditions that would generate the free amine.

Storage and Handling Recommendations

To ensure the integrity of this compound and its derivatives, the following storage and handling procedures are recommended:

| Form | Storage Conditions | Rationale |

| N-Boc-Protected | Store at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen). Protect from light and moisture. | The Boc group provides significant stability, but the alkyl bromide is still reactive. Cold, inert, and dark conditions minimize hydrolysis and potential radical-mediated decomposition. |

| Hydrochloride Salt | Store in a cool, dry place away from heat and incompatible substances like strong bases and oxidizing agents. Keep container tightly sealed. | The salt form is more stable than the free amine as protonation prevents the nitrogen from acting as a nucleophile. However, it is hygroscopic and the alkyl bromide remains reactive. |

When handling, always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

This compound is a high-value building block in synthetic and medicinal chemistry, offering a reliable entry point to a wide range of 3-substituted pyrrolidine derivatives. Its predictable reactivity in nucleophilic substitution reactions, coupled with the ability to control the nucleophilicity of the pyrrolidine nitrogen via protection chemistry, makes it an indispensable tool for drug discovery professionals. A thorough understanding of its synthesis, reactivity profile, and stability limitations is crucial for its effective application in the development of novel therapeutics. By adhering to the protocols and handling guidelines outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this versatile intermediate.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the... RSC Publishing. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Sodium Methoxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,4-Diphenyl-5-amino-1,2,3-triazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

-

Chiral Building Blocks. (n.d.). 1067230-64-1 | (S)-1-Boc-3-(Bromomethyl)pyrrolidine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular cyclization of N-alkyliminium salt 3. Retrieved from [Link]

- Google Patents. (n.d.). CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.

- Google Patents. (n.d.). US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]

-

Pure. (1989). The copper catalysed reaction of sodium methoxide with aryl bromides : a mechanistic study leading to a facile synthesis of anisole derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones. Retrieved from [Link]

- Google Patents. (n.d.). GB698282A - Improvements in or relating to the production of sodium methoxide.

Sources

- 1. enamine.net [enamine.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 1067230-64-1 | (S)-1-Boc-3-(Bromomethyl)pyrrolidine | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 8. (R)-N-Boc-3-Bromomethylpyrrolidine | CymitQuimica [cymitquimica.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pure.tue.nl [pure.tue.nl]

- 12. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-(Bromomethyl)pyrrolidine: Synthesis, Structural Analogs, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility and its presence in a vast number of FDA-approved drugs.[1][2] This five-membered saturated heterocycle provides a three-dimensional scaffold that allows for precise spatial orientation of functional groups, enhancing interactions with biological targets.[1] Among the myriad of functionalized pyrrolidines, 3-(bromomethyl)pyrrolidine stands out as a versatile and highly reactive building block for the synthesis of a diverse array of structural analogs and derivatives with significant therapeutic potential.

This technical guide provides a comprehensive overview of the synthesis of the this compound core, strategies for its derivatization, and its application in the development of novel therapeutics. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the mechanistic basis of the biological activity of its derivatives.

The Strategic Importance of the this compound Scaffold

The utility of this compound as a synthetic intermediate stems from the presence of a primary alkyl bromide. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (SN2) with a wide range of nucleophiles. This allows for the facile introduction of diverse functionalities at the 3-position of the pyrrolidine ring, making it a valuable tool for constructing libraries of compounds for structure-activity relationship (SAR) studies.[1]

Derivatives of this compound have shown promise in a variety of therapeutic areas, particularly in the realm of central nervous system (CNS) disorders.[3][4] The pyrrolidine moiety can improve physicochemical properties such as aqueous solubility, which is a critical factor for brain penetration.[5]

Synthesis of the this compound Core: A Step-by-Step Approach

The synthesis of this compound hydrobromide is typically achieved through a multi-step sequence starting from a commercially available precursor. A common and efficient route involves the use of N-Boc-3-(hydroxymethyl)pyrrolidine. The Boc (tert-butyloxycarbonyl) protecting group is crucial as it prevents side reactions at the nitrogen atom during the bromination step and can be removed under acidic conditions.[6]

Workflow for the Synthesis of this compound Hydrobromide

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Deprotection - HCl [commonorganicchemistry.com]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Its unique stereochemical and physicochemical properties have rendered it a cornerstone in the design and development of a vast array of therapeutic agents targeting a wide spectrum of diseases. This technical guide provides a comprehensive exploration of the multifaceted role of the pyrrolidine scaffold in drug discovery. We will delve into the fundamental principles that underpin its utility, from its conformational flexibility and role as a pharmacophoric element to the diverse synthetic strategies employed for its construction and functionalization. This guide will further illuminate the broad therapeutic applications of pyrrolidine-containing compounds, with a particular focus on their roles in oncology, virology, metabolic disorders, and neuroscience. Through a detailed examination of structure-activity relationships (SAR), mechanisms of action, and illustrative case studies of FDA-approved drugs, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge and field-proven insights necessary to effectively leverage the pyrrolidine scaffold in their own research endeavors.

The Pyrrolidine Scaffold: A Profile of a Privileged Structure

The five-membered pyrrolidine ring is a recurring motif in a multitude of natural products, including many alkaloids, and is a key structural component in numerous FDA-approved drugs.[1][2] Its prevalence stems from a unique combination of structural and chemical features that make it an ideal building block for creating molecules with diverse biological activities.

Physicochemical and Stereochemical Properties

Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring possesses a non-planar, puckered conformation, a phenomenon known as "pseudorotation".[1] This three-dimensional character is crucial for exploring pharmacophore space and establishing specific interactions with biological targets.[1] The pyrrolidine scaffold can contain up to four stereogenic centers, leading to a high degree of stereochemical diversity.[3] This allows for the fine-tuning of a molecule's spatial arrangement, which can dramatically impact its binding affinity and selectivity for a particular protein.[3]

The nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor.[1] This feature is critical for establishing key interactions with biological targets and can also influence a compound's pharmacokinetic properties, such as solubility and membrane permeability.

The Pyrrolidine Ring as a "Privileged Scaffold"

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets through modification of its substitution pattern. The pyrrolidine ring is a prime example of such a scaffold. Its conformational flexibility, coupled with the ability to introduce a wide variety of substituents at multiple positions, allows for the creation of libraries of compounds with diverse pharmacological profiles.[1]

Synthetic Strategies for Pyrrolidine Scaffolds

The construction and functionalization of the pyrrolidine ring are central to its application in medicinal chemistry. A variety of synthetic methodologies have been developed to access this important scaffold, ranging from classical cyclization reactions to modern catalytic asymmetric methods.

Construction of the Pyrrolidine Ring

One of the most powerful and widely used methods for the synthesis of polysubstituted pyrrolidines is the [3+2] cycloaddition reaction , particularly involving azomethine ylides.[4][5] This atom-economical reaction allows for the rapid and stereocontrolled construction of the five-membered ring.[4]

Caption: General scheme of a [3+2] cycloaddition reaction.

Other important methods for constructing the pyrrolidine ring include:

-

Intramolecular cyclization of amino precursors: This can involve nucleophilic substitution or reductive amination of dicarbonyl compounds.

-

Ring-closing metathesis (RCM): This powerful reaction has been employed for the synthesis of various unsaturated pyrrolidine derivatives.[6]

-

From chiral pool precursors: Naturally occurring amino acids like proline and hydroxyproline serve as excellent and readily available starting materials for the synthesis of chiral pyrrolidine derivatives.[7]

Stereoselective Synthesis

Given the importance of stereochemistry for biological activity, the development of asymmetric methods for the synthesis of pyrrolidines is of paramount importance.[8] This can be achieved through various strategies:

-

Use of chiral auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction.

-

Organocatalysis: Chiral amines, particularly proline and its derivatives, have emerged as powerful organocatalysts for the asymmetric synthesis of pyrrolidines.

-

Metal-catalyzed asymmetric reactions: Chiral metal complexes can catalyze a variety of transformations to produce enantioenriched pyrrolidine derivatives.

Experimental Protocol: Asymmetric Synthesis of a Spirooxindole-Pyrrolidine Derivative

The following is a representative protocol for the asymmetric synthesis of a spirooxindole-pyrrolidine derivative via a [3+2] cycloaddition reaction, a class of compounds with significant anticancer activity.[9]

Step 1: Generation of the Azomethine Ylide A mixture of isatin (1.0 mmol) and sarcosine (1.2 mmol) in methanol (10 mL) is heated at reflux for 2 hours. The solvent is then removed under reduced pressure to yield the crude azomethine ylide precursor.

Step 2: [3+2] Cycloaddition To a solution of the azomethine ylide precursor (1.0 mmol) and an electron-deficient alkene (e.g., dimethyl maleate, 1.1 mmol) in toluene (15 mL) is added a chiral catalyst (e.g., a chiral copper-bisoxazoline complex, 5 mol%). The reaction mixture is stirred at room temperature for 24 hours.

Step 3: Work-up and Purification The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired spirooxindole-pyrrolidine derivative. The enantiomeric excess is determined by chiral HPLC analysis.

Therapeutic Applications of the Pyrrolidine Scaffold

The versatility of the pyrrolidine scaffold is reflected in the broad range of therapeutic areas where it has found application.

Anticancer Agents

Numerous pyrrolidine-containing compounds have been developed as potent anticancer agents, targeting various aspects of cancer cell biology.[9][10]

3.1.1. Kinase Inhibitors

Many kinase inhibitors incorporate a pyrrolidine ring to enhance solubility and modulate binding to the ATP-binding pocket.[11] For example, certain pyrrolotriazine derivatives have been developed as potent VEGFR-2 kinase inhibitors.[12]

3.1.2. Spirooxindole-Pyrrolidine Hybrids

Spirooxindole-pyrrolidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[9][13] Their mechanism of action often involves the induction of apoptosis.

Data Presentation: Anticancer Activity of Spirooxindole-Pyrrolidine Derivatives

| Compound | R1 | R2 | Cell Line | IC50 (µM) | Reference |

| 1a | H | H | MCF-7 | 15.2 | [9] |

| 1b | 5-Cl | H | MCF-7 | 8.5 | [9] |

| 1c | 5-Br | H | MCF-7 | 7.1 | [9] |

| 2a | H | 4-F | A549 | 10.8 | [13] |

| 2b | 5-NO2 | 4-F | A549 | 5.3 | [13] |

3.1.3. Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A number of pyrrolidine-based anticancer agents function by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrrolidine-based inhibitor.

Antiviral Agents

The pyrrolidine scaffold is a key component of several antiviral drugs, particularly those targeting the hepatitis C virus (HCV).[14] These drugs often act as protease inhibitors, blocking the viral replication cycle.

3.2.1. HCV NS3/4A Protease Inhibitors

Drugs like boceprevir and telaprevir, which contain a fused pyrrolidine backbone, are potent inhibitors of the HCV NS3/4A serine protease.[11]

3.2.2. HCV NS5A Inhibitors

Daclatasvir is another important anti-HCV drug that features a pyrrolidine moiety and targets the viral NS5A protein, which is essential for viral replication.[7]

Antidiabetic Agents

Pyrrolidine derivatives have shown significant promise in the treatment of type 2 diabetes.

3.3.1. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A major class of oral antidiabetic drugs, the gliptins, are DPP-4 inhibitors. Several of these, including vildagliptin and saxagliptin, feature a cyanopyrrolidine moiety that is crucial for their inhibitory activity.[2] DPP-4 is an enzyme that inactivates incretin hormones, which are involved in glucose homeostasis.

Mechanism of Action: DPP-4 Inhibition

Caption: Mechanism of action of cyanopyrrolidine-based DPP-4 inhibitors.

Central Nervous System (CNS) Active Agents

The pyrrolidine scaffold is present in a number of drugs that act on the central nervous system.[15] Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it a valuable scaffold for CNS drug discovery.

3.4.1. Nootropics

The racetam class of nootropics, such as piracetam, feature a 2-pyrrolidinone core structure.

3.4.2. Anticonvulsants

Levetiracetam, an anticonvulsant medication, is a pyrrolidinone derivative.

Bioisosterism and the Pyrrolidine Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug design.[16] The pyrrolidine ring can serve as a bioisostere for other cyclic and acyclic structures, and can itself be replaced by other moieties to modulate a compound's properties.[17] For example, a piperidine ring can sometimes be used as a bioisosteric replacement for a pyrrolidine ring to alter the conformational constraints and basicity of a molecule.

Conclusion and Future Perspectives

The pyrrolidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique structural features and synthetic accessibility have enabled the development of a wide array of successful therapeutic agents. The continued exploration of novel synthetic methodologies, particularly in the realm of asymmetric synthesis, will undoubtedly lead to the discovery of new and more complex pyrrolidine-based compounds with enhanced potency and selectivity. Furthermore, a deeper understanding of the intricate interactions between pyrrolidine-containing ligands and their biological targets will pave the way for the rational design of the next generation of innovative medicines. The future of drug discovery will certainly continue to be shaped by the remarkable versatility of this privileged scaffold.

References

- D. L. Musil, M. P. Zcoski, and J. L. F. Jr, "The [3+2] Cycloaddition of Azomethine Ylides in the Synthesis of Bioactive Compounds," Curr. Org. Synth., vol. 14, no. 6, pp. 836-861, 2017. [URL: https://www.eurekaselect.com/article/83430]

-

Graphviz. DOT Language. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

- BenchChem, "A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery," 2025. [URL: https://www.benchchem.com/blog/a-comprehensive-review-of-modern-pyrrolidine-synthesis-methods-for-drug-discovery/]

- A. S. Kucherenko et al., "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors," Molecules, vol. 27, no. 19, p. 6537, 2022. [URL: https://www.mdpi.com/1420-3049/27/19/6537]

- X. Hong and W. M. Dai, "Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds," Molecules, vol. 29, no. 23, p. 5438, 2024. [URL: https://www.mdpi.com/1420-3049/29/23/5438]

- BenchChem, "Unveiling the Structure-Activity Landscape of (S)-Pyrrolidine Derivatives: A Comparative Guide," 2025. [URL: https://www.benchchem.

- K. B. Lindsay, "The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues," University of Wollongong, 2003. [URL: https://researchonline.uow.edu.au/theses/11488/]

- A. Bhat et al., "Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review)," Eur. J. Med. Chem., vol. 246, p. 114954, 2023. [URL: https://www.sciencedirect.com/science/article/pii/S022352342200954X]

- S. G. Pyne et al., "Asymmetric synthesis of polyfunctionalized pyrrolidines and related alkaloids," Synlett, no. 15, pp. 2670-2680, 2004. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2004-834801]

- T. Boddaert, G. G. D. Rousseau, and J. C. M. E. Lecomte, "Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines," Synthesis, vol. 54, no. 1, pp. 1-22, 2022. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1661-7170]

- N. A. El-Fayed et al., "Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein," Bioorg. Chem., vol. 158, p. 108218, 2025. [URL: https://www.sciencedirect.com/science/article/pii/S004520682500218X]

- G. Li Petri et al., "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Top. Curr. Chem., vol. 379, no. 5, p. 34, 2021. [URL: https://link.springer.com/article/10.1007/s41061-021-00347-5]

- BenchChem, "An In-depth Technical Guide on the Mechanism of Action of Pyrrolidine-Containing Compounds," 2025. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-on-the-mechanism-of-action-of-pyrrolidine-containing-compounds/]

- X. Hong and W. M. Dai, "Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds," ResearchGate, 2024. [URL: https://www.researchgate.net/publication/386001235_Glycine-Based_32_Cycloaddition_for_the_Synthesis_of_Pyrrolidine-Containing_Polycyclic_Compounds]

- F. Poyraz et al., "Recent insights about pyrrolidine core skeletons in pharmacology," Front. Pharmacol., vol. 14, p. 1245793, 2023. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1245793/full]

- G. Li Petri et al., "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," IRIS UniPA, 2021. [URL: https://iris.unipa.it/handle/10447/515594]

- G. A. Patani and E. J. LaVoie, "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems," Chem. Rev., vol. 96, no. 8, pp. 3147-3176, 1996. [URL: https://pubs.acs.org/doi/10.1021/cr950066q]

- C. J. Maddocks et al., "Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines," Angew. Chem. Int. Ed., vol. 59, no. 38, pp. 16556-16561, 2020. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202006351]

- A. Bhat et al., "Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review)," ResearchGate, 2023. [URL: https://www.researchgate.net/publication/365942738_Structure_activity_relationship_SAR_and_anticancer_activity_of_pyrrolidine_derivatives_Recent_developments_and_future_prospects_A_review]

- H. G. S. Rathnayake et al., "Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR," Bioorg. Med. Chem. Lett., vol. 19, no. 16, pp. 4653-4657, 2009. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X0900898X]

- A. Bhat et al., "Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review)," Eur. J. Med. Chem., vol. 246, p. 114954, 2023. [URL: https://pubmed.ncbi.nlm.nih.gov/36481599/]

- G. Li Petri et al., "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," IRIS UniPA, 2021. [URL: https://iris.unipa.it/retrieve/handle/10447/515594/1139744/Top%20Curr%20Chem%20(Cham)_2021_379_5_34.pdf]

- A. Bhat and S. G. Tilve, "Recent Advances in the Synthesis of Pyrrolidines," in Modern Approaches in Heterocyclic Chemistry, 2023. [URL: https://www.researchgate.net/publication/372996112_Recent_Advances_in_the_Synthesis_of_Pyrrolidines]

- F. Poyraz et al., "Recent insights about pyrrolidine core skeletons in pharmacology," Front. Pharmacol., vol. 14, p. 1245793, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10480393/]

-

S. P. Madduri et al., "Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][7][18][19]triazine-based VEGFR-2 kinase inhibitors," Bioorg. Med. Chem. Lett., vol. 18, no. 4, pp. 1354-1358, 2008. [URL: https://pubmed.ncbi.nlm.nih.gov/18207412/]